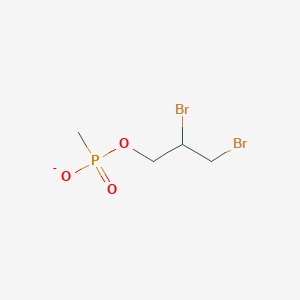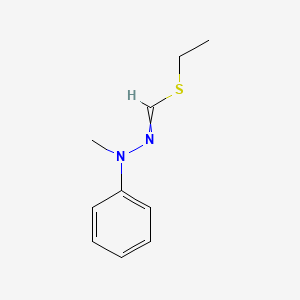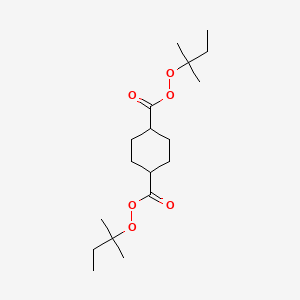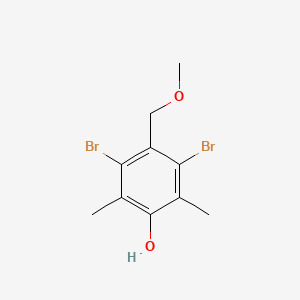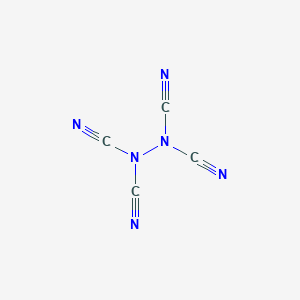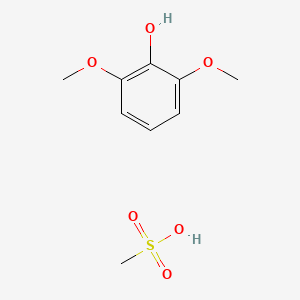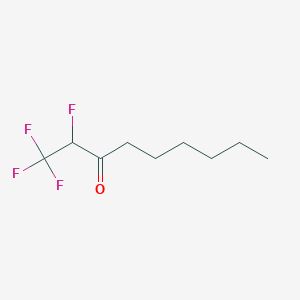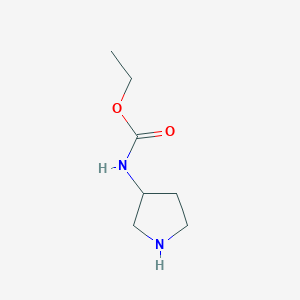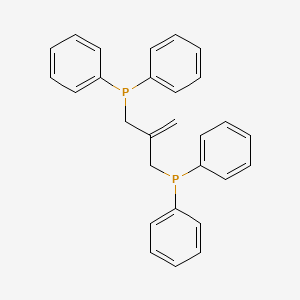
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane is an organophosphorus compound with the molecular formula C27H25P2. This compound is characterized by the presence of two diphenylphosphane groups attached to a prop-2-enyl backbone. It is used primarily in the field of chemistry as a ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane typically involves the reaction of diphenylphosphine with an appropriate alkylating agent. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with diphenylphosphine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenated compounds under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane involves its role as a ligand in catalytic processes. The compound coordinates with metal centers to form complexes that facilitate various chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: An organophosphorus compound with the formula (C6H5)2PH.
Dimethylphenylphosphine: A compound with the formula (CH3)2PC6H5.
Uniqueness
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane is unique due to its dual phosphine groups, which enhance its ability to act as a bidentate ligand. This property makes it particularly effective in catalytic processes compared to similar compounds that may only have a single phosphine group.
Propiedades
Número CAS |
120658-80-2 |
|---|---|
Fórmula molecular |
C28H26P2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-(diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane |
InChI |
InChI=1S/C28H26P2/c1-24(22-29(25-14-6-2-7-15-25)26-16-8-3-9-17-26)23-30(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21H,1,22-23H2 |
Clave InChI |
OCOOUZZFQNCXHO-UHFFFAOYSA-N |
SMILES canónico |
C=C(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


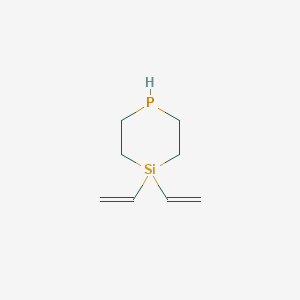
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
